21-Acetyloxy Budesonide-d8
Description
Significance of Stable Isotope Labeling in Chemical and Biochemical Investigations
Stable isotope labeling is a technique that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. wikipedia.org This process creates a "heavy" version of the molecule that is chemically identical to its "light" counterpart but possesses a greater mass. washington.edu This mass difference is the cornerstone of its utility, particularly in conjunction with mass spectrometry (MS). nih.govacs.org
In quantitative proteomics and metabolomics, stable isotope labeling allows for the precise and accurate quantification of proteins and small molecules within complex biological mixtures. wikipedia.orgnih.gov By mixing a known amount of the heavy-labeled standard with a biological sample, the ratio of the light to heavy signals in the mass spectrometer provides a direct measure of the analyte's concentration, correcting for variations in sample preparation and instrument response. washington.eduasm.org This approach, often referred to as isotope dilution mass spectrometry (IDMS), is considered a gold-standard for quantitative analysis.
Overview of Deuterated Glucocorticoids as Research Probes
Glucocorticoids are a class of steroid hormones that play crucial roles in a wide range of physiological processes, including metabolism, inflammation, and immune function. The development of deuterated glucocorticoids has been instrumental in advancing our understanding of their complex biology.
In research, deuterated glucocorticoids are primarily used as internal standards in chromatographic and mass spectrometric assays. nih.govnih.gov Their use significantly improves the accuracy and precision of quantifying endogenous or synthetic glucocorticoids in biological matrices like plasma, serum, and tissues. nih.govbioscientifica.comuib.no Because the deuterated standard co-elutes with the non-labeled analyte and experiences similar ionization and fragmentation patterns in the mass spectrometer, it effectively compensates for matrix effects and procedural losses during sample workup. asm.org This is particularly crucial for the reliable determination of low-concentration steroid hormones. nih.gov
Furthermore, deuterated glucocorticoids are employed in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of their non-labeled counterparts. nih.gov By administering the deuterated drug and analyzing samples over time, researchers can gain detailed insights into its metabolic fate and clearance pathways. nih.gov
Contextualizing 21-Acetyloxy Budesonide-d8 within Steroid Research
This compound is a deuterated form of 21-Acetyloxy Budesonide (B1683875), a related substance and potential impurity of Budesonide. lookchem.comcymitquimica.com Budesonide itself is a potent, non-halogenated glucocorticoid. lookchem.com The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium. pharmaffiliates.com
The primary application of this compound is as an internal standard for the quantification of 21-Acetyloxy Budesonide and potentially other related impurities during the manufacturing and quality control of Budesonide. cymitquimica.com Its stable isotope-labeled nature ensures high accuracy and reliability in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to detect and quantify these trace-level compounds. japsonline.com The use of a deuterated internal standard is a key recommendation by regulatory agencies for bioanalytical method validation. nih.gov
The chemical properties of this compound are nearly identical to its non-deuterated form, ensuring it behaves similarly during chromatographic separation. clearsynth.com However, its increased mass allows for clear differentiation in a mass spectrometer.
Table 1: Chemical Properties of 21-Acetyloxy Budesonide and its Deuterated Analog
| Property | 21-Acetyloxy Budesonide | This compound |
| Molecular Formula | C₂₇H₃₆O₇ lookchem.com | C₂₇H₂₈D₈O₇ pharmaffiliates.com |
| Molecular Weight | 472.57 g/mol lookchem.com | 480.62 g/mol pharmaffiliates.com |
| Isotopic Label | None | Deuterium (d8) |
| Primary Application | Reference standard, impurity analysis | Internal standard in mass spectrometry |
Table 2: Related Deuterated Steroids and their Applications
| Compound | Application |
| Dexamethasone-d4 | Internal standard for the quantification of dexamethasone. caymanchem.com |
| Budesonide-d8 | Internal standard for the quantification of budesonide. clearsynth.com |
| 11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione-d5 | Labeled metabolite of Budesonide, used as an internal standard. pharmaffiliates.com |
Properties
Molecular Formula |
C₂₇H₂₈D₈O₇ |
|---|---|
Molecular Weight |
480.62 |
Synonyms |
21-(Acetoxy)-16α,17α-(butylidenedioxy)-11β-hydroxypregna-1,4diene-3,20-dione-d8; (11β,16α)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Steroid Derivatives
Strategies for Site-Selective Deuterium (B1214612) Incorporation in Steroid Systems
The site-selective introduction of deuterium into a steroid's hydrocarbon framework presents a considerable synthetic challenge due to the general lack of reactive functional groups. nih.gov However, chemists have developed several strategies to achieve this, primarily by leveraging the existing functionality of the steroid nucleus, such as ketones, alcohols, and double bonds.
One of the most common methods is base-catalyzed hydrogen-deuterium (H-D) exchange . This approach is particularly effective for positions alpha to a carbonyl group, where the protons are acidic enough to be exchanged for deuterium in the presence of a deuterated solvent (like D₂O or MeOD) and a base. acs.org For α,β-unsaturated ketones, a common feature in many corticosteroids, this exchange can extend to the γ-position through conjugation. acs.org
Catalytic deuteration is another widely used technique, often involving the reduction of a double bond with deuterium gas (D₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum. nih.gov The regioselectivity of this method can be a challenge when multiple double bonds are present in the molecule. nih.gov
The use of deuterated reagents offers a more direct route to site-specific labeling. Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) can be used to reduce carbonyls or other reducible functional groups, thereby introducing deuterium at a specific position with high stereoselectivity. nih.govresearchgate.net Commercially available deuterated building blocks can also be incorporated into a multi-step synthesis. nih.gov
More advanced metal-catalyzed H-D exchange reactions using catalysts based on iridium, ruthenium, or iron are also gaining prominence. google.com These methods can offer high selectivity for specific C-H bonds, even those that are not activated by proximal functional groups. dntb.gov.ua
Synthesis of 21-Acetyloxy Budesonide-d8 and Related Labeled Budesonide (B1683875) Analogs
The synthesis of this compound is not explicitly detailed in a single procedure in publicly available literature but can be inferred from the synthesis of budesonide, its acylated derivatives, and general deuteration techniques. The synthesis logically proceeds in two key stages: the introduction of the deuterium atoms and the acylation at the C21 position.
Budesonide itself is a potent glucocorticoid characterized by a butylidene acetal (B89532) at the 16α and 17α positions. The deuterated analog, Budesonide-d8, has the eight hydrogens on the n-butyl group of this acetal replaced by deuterium. This is typically achieved by using deuterated butyraldehyde (B50154) (butanal-d8) during the acetal formation step in the synthesis of budesonide.
The synthesis of the final target compound, this compound, would likely follow these conceptual steps:
Preparation of a suitable corticosteroid precursor: The synthesis would start from a readily available corticosteroid, such as 16α-hydroxyprednisolone.
Formation of the deuterated acetal: The precursor is reacted with butanal-1,1,2,2,3,3,4,4-d8 in the presence of an acid catalyst to form the deuterated butylidene acetal at the 16α and 17α hydroxyl groups. This would yield Budesonide-d8.
Selective acylation at C21: The 21-hydroxy group of the newly formed Budesonide-d8 is then selectively acetylated. This can be achieved using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst to drive the reaction. nih.govsmolecule.com The reaction must be carefully controlled to avoid acetylation of the 11β-hydroxyl group.
This sequence ensures the site-selective incorporation of the deuterium label onto the butylidene group, which is metabolically susceptible, and the subsequent modification at the C21 position to yield the final product. A related labeled metabolite, 6β-Hydroxy this compound, has also been synthesized, likely for use in metabolic studies. researchgate.netnih.gov
Advanced Deuteration Techniques in Steroid Chemistry
The demand for more efficient and selective deuteration methods has driven the development of advanced techniques that offer significant advantages over traditional approaches.
Ultrasound-Assisted Deuterium Exchange Protocols
Ultrasound-assisted synthesis has emerged as a powerful tool for enhancing chemical reactions, including H-D exchange. The application of ultrasonic waves to a reaction mixture creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. nih.govnih.gov This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radical species and increased mass transfer. acs.org
In the context of deuteration, ultrasound can significantly accelerate H-D exchange reactions, often allowing them to proceed under milder conditions and with higher efficiency. A recent study demonstrated a highly efficient and selective deuteration of various steroid hormones using an ultrasound-assisted microcontinuous process. nih.govresearchgate.net This method achieved up to 98% selectivity and 99% deuterium incorporation for 12 different steroids. nih.gov The key advantages of this technique include:
Rapid reaction times: Ultrasound can dramatically reduce the time required for deuteration compared to conventional heating.
Mild conditions: The reactions can often be carried out at lower temperatures, which helps to preserve the integrity of complex and sensitive molecules like steroids.
High efficiency and selectivity: The enhanced reactivity can lead to higher yields and better selectivity of deuterium incorporation. nih.gov
Sustainability: The process can be more energy-efficient and may allow for the reuse of deuterated solvents. nih.gov
The mechanism of ultrasound-assisted H-D exchange is thought to involve the homolytic cleavage of deuterated solvent molecules (like D₂O) within the collapsing cavitation bubbles, generating deuterium radicals that can then participate in the exchange process. acs.org
Stereochemical Considerations in Deuterated Steroid Synthesis
The rigid, three-dimensional structure of the steroid nucleus means that the stereochemical outcome of deuteration reactions is a critical consideration. The introduction of a deuterium atom can create a new chiral center, or the stereoselectivity of the reaction can provide valuable information about reaction mechanisms or enzymatic processes.
Enzyme-catalyzed reactions exhibit absolute stereochemical control. For instance, studies on the enzymatic hydroxylation of cholesterol utilized stereospecifically deuterated substrates to elucidate the mechanism of the reaction. science.gov
In non-enzymatic reactions , the stereochemistry is governed by the reaction mechanism and the steric environment of the reaction center. For example, the reduction of a ketone with a deuterated reducing agent like NaBD₄ will typically proceed via the delivery of the deuteride from the less sterically hindered face of the molecule. The stereochemical course of such reactions can often be predicted based on established principles of steroid chemistry.
The study of hydrogen transfer reactions in mass spectrometry also relies on the synthesis of stereospecifically deuterated steroids to understand complex fragmentation patterns. chemrxiv.org Furthermore, the stereoselective fluorination of steroid enolates has been shown to be a highly specific process, and similar principles of stereocontrol would apply to deuteration reactions under similar conditions. google.com The development of stereoselective deuteration methods is crucial for synthesizing chiral deuterated compounds, which are of significant interest in medicinal chemistry and for probing the stereochemistry of biological processes. acs.org
Analytical Applications of 21 Acetyloxy Budesonide D8 As an Internal Standard
Application in Quantitative Analysis of Budesonide (B1683875) and Metabolites in Biological Samples
Use in Preclinical Research for Accurate Compound Measurement
In preclinical research, the accurate quantification of drug candidates and their metabolites in biological matrices is fundamental. The complexity of these matrices (e.g., plasma, tissue homogenates) can lead to significant variability and potential inaccuracies during sample preparation and analysis. The use of a stable isotope-labeled internal standard like 21-Acetyloxy Budesonide-d8 is a widely accepted strategy to ensure the reliability of such measurements.
When added to a biological sample at a known concentration at the beginning of the workflow, this compound experiences the same processing variations as the non-labeled analyte of interest. This includes losses during extraction, derivatization, and injection into an analytical instrument, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Because the internal standard and the target analyte behave almost identically during these steps, the ratio of their signals detected by the mass spectrometer remains constant, regardless of sample loss. This allows for precise and accurate calculation of the analyte's concentration.
For instance, in studies developing analytical methods for corticosteroids, a deuterated analog like Budesonide-d8 is used to quantify the parent drug in small volume samples, a common requirement in preclinical studies involving neonatal or small animal models. nih.gov The internal standard ensures that even with micro-volume samples, the requisite sensitivity and accuracy for pharmacokinetic assessments are achieved. nih.gov
Utility in Quality Control and Analytical Method Development in Research Settings
The reliability of any analytical data is contingent upon robust quality control (QC) measures and thoroughly validated analytical methods. This compound serves as a critical tool in these areas within non-clinical research environments.
As a high-purity, stable isotope-labeled compound, this compound functions as a reference standard. synzeal.com In this capacity, it provides a benchmark for the identification and quantification of the corresponding unlabeled compound. In a research setting, analytical measurements must be consistent and comparable over time and between different laboratories. Using a well-characterized internal standard allows for traceability, ensuring that the quantitative values generated are reliable and reproducible. This is particularly important in longitudinal preclinical studies or when transferring analytical methods between research sites.
Analytical method validation is a formal process that demonstrates a method is suitable for its intended purpose. Deuterated internal standards are central to the validation of quantitative bioanalytical methods as per regulatory guidelines. researchgate.net The use of this compound would be integral to validating key performance characteristics of a method designed to measure 21-Acetyloxy Budesonide or similar corticosteroids.
Key validation parameters assessed using an internal standard include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The internal standard helps confirm that there are no interfering signals at its specific mass transition. nih.gov
Accuracy: The closeness of the measured concentration to the true value. Accuracy is often assessed by analyzing quality control (QC) samples spiked with known concentrations of the analyte and the internal standard.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The consistent response ratio of the analyte to the internal standard across a range of concentrations establishes the calibration curve's linearity. nih.gov
Recovery: The efficiency of the extraction process. By comparing the response of the analyte in an extracted sample to the response of a non-extracted standard, and normalizing this against the internal standard, the consistency of the extraction process is verified. researchgate.net
The following tables illustrate the typical data generated during method validation for a hypothetical assay using an internal standard like this compound, based on principles outlined in validation literature. nih.govresearchgate.netlcms.cz
Table 1: Illustrative Accuracy and Precision Data for an Analytical Method
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Low | 5 | 4.9 | 98.0 | 4.5 |
| Medium | 50 | 51.0 | 102.0 | 3.2 |
This table represents example data to illustrate the concepts of accuracy and precision in analytical method validation.
Table 2: Example Linearity Data for a Calibration Curve
| Standard Conc. (ng/mL) | Analyte Response | Internal Standard Response | Response Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 15,200 | 1,500,000 | 0.0101 |
| 5 | 76,500 | 1,510,000 | 0.0507 |
| 20 | 301,000 | 1,490,000 | 0.2020 |
| 100 | 1,550,000 | 1,520,000 | 1.0197 |
This table is a hypothetical representation of data used to establish the linearity of an analytical method using an internal standard.
Applications in Metabolic Research of Budesonide and Its Derivatives
Elucidation of Budesonide (B1683875) Metabolic Pathways Using Deuterated Analogs
The biotransformation of budesonide results in the formation of several metabolites, and understanding these pathways is crucial for a complete characterization of the drug. Deuterated analogs, such as 21-Acetyloxy Budesonide-d8, serve as powerful tools in these investigations. The primary advantage of using a deuterated version of the parent compound is the ability to distinguish it and its subsequent metabolites from endogenous substances in biological matrices. juniperpublishers.com The presence of deuterium (B1214612) atoms results in a higher mass-to-charge ratio, which is readily detectable by mass spectrometry (MS). nih.gov
When this compound is introduced into a biological system, it follows the same metabolic routes as unlabeled budesonide. Researchers can then use techniques like liquid chromatography-mass spectrometry (LC-MS) to trace the metabolic fate of the deuterated compound. The characteristic isotopic signature of the deuterium-labeled metabolites allows for their unambiguous identification, even at very low concentrations. nih.gov This technique has been instrumental in confirming the major metabolic pathways of budesonide, which primarily involve hydroxylation and the cleavage of the acetal (B89532) group. nih.govnih.gov The use of deuterium-labeled budesonide has facilitated the identification of key metabolites by creating a distinct isotope cluster in the mass spectrum. nih.gov
In Vitro Metabolic Studies with this compound
In vitro models are essential for investigating the specific enzymes and cellular systems involved in drug metabolism. This compound plays a significant role in these studies, particularly in understanding hepatic metabolism and characterizing metabolite formation.
The liver is the primary site of budesonide metabolism, which is predominantly mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net Specifically, enzymes belonging to the CYP3A subfamily are responsible for the biotransformation of budesonide into its major metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide. nih.gov In vitro studies using human liver microsomes are commonly employed to investigate these interactions.
In such experimental setups, this compound can be used as a stable, isotopically labeled internal standard for the accurate quantification of the metabolites formed from unlabeled budesonide. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis due to its similar chemical and physical properties to the analyte, which helps to correct for variations in sample preparation and instrument response. researchgate.net
Furthermore, in vitro studies have been conducted to assess the potential of budesonide to inhibit or induce major CYP enzymes. Research indicates that budesonide is neither a significant inducer nor an inhibitor of major CYP enzymes at clinically relevant concentrations. nih.gov The following table summarizes the findings of in vitro studies on the interaction of budesonide with the CYP450 system.
| CYP Isoform | Interaction | Finding |
| CYP3A | Substrate | Budesonide is primarily metabolized by CYP3A enzymes. researchgate.net |
| CYP1A2 | Induction/Inhibition | Budesonide is not a significant inducer or inhibitor. nih.gov |
| CYP2B6 | Induction/Inhibition | Budesonide is not a significant inducer or inhibitor. nih.gov |
| CYP2C8 | Induction/Inhibition | Budesonide is not a significant inducer or inhibitor. nih.gov |
| CYP2C9 | Induction/Inhibition | Budesonide is not a significant inducer or inhibitor. nih.gov |
| CYP2C19 | Induction/Inhibition | Budesonide is not a significant inducer or inhibitor. nih.gov |
| CYP2D6 | Induction/Inhibition | Budesonide is not a significant inducer or inhibitor. nih.gov |
The identification and structural elucidation of metabolites are fundamental aspects of drug metabolism research. The use of this compound in in vitro incubations with liver microsomes or hepatocytes allows for the generation of deuterated metabolites. The mass shift corresponding to the number of deuterium atoms simplifies the process of distinguishing drug-related material from background noise in mass spectrometric analyses. nih.gov
Advanced analytical techniques, such as high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), are employed to analyze the samples. researchgate.net The fragmentation patterns of the deuterated metabolites in MS/MS experiments provide valuable structural information, aiding in the precise identification of the sites of metabolic modification. This approach has been successfully used to confirm the structures of the main metabolites of budesonide, 6β-hydroxybudesonide and 16α-hydroxyprednisolone. nih.gov
Ex Vivo and Animal Model Applications in Drug Metabolism Research
Preclinical animal models, such as rats and mice, are extensively used to study the metabolic fate of new drug candidates. nih.gov By administering this compound to these animals, researchers can track the distribution and elimination of the drug and its metabolites in various tissues and biological fluids, including plasma, urine, and feces. The deuterium label allows for sensitive and specific quantification of the parent drug and its metabolites, providing a comprehensive picture of the drug's disposition. researchgate.net Comparative studies in different species, such as rats, mice, and humans, have shown both similarities and differences in the metabolic pathways of budesonide, highlighting the importance of selecting appropriate animal models for preclinical studies. nih.gov For instance, while oxidative metabolism is predominant in all species, reductive metabolism is more pronounced in rats. nih.gov
Budesonide is known for its extensive first-pass metabolism, which results in low systemic bioavailability after oral administration. nih.govdroracle.ai This is a desirable characteristic for a locally acting drug, as it minimizes the risk of systemic side effects. The use of deuterated analogs like this compound is critical for accurately determining pharmacokinetic parameters such as systemic availability and clearance in research species.
In these studies, a common approach is to co-administer an oral dose of the unlabeled drug and an intravenous dose of the deuterated analog. By measuring the plasma concentrations of both the labeled and unlabeled drug over time, researchers can precisely calculate the absolute bioavailability of the oral formulation. The deuterated intravenous dose serves as its own internal standard, correcting for any variability in distribution and elimination. Such studies have confirmed the low systemic availability of oral budesonide, which is in the range of 9-21%. nih.gov
The following table presents a summary of key pharmacokinetic parameters for budesonide.
| Parameter | Value |
| Systemic Availability (Oral) | 9-21% nih.gov |
| Plasma Half-life | 2.0-3.6 hours droracle.ai |
| Plasma Clearance | 0.9-1.8 L/min droracle.ai |
| Primary Metabolites | 6β-hydroxybudesonide, 16α-hydroxyprednisolone nih.gov |
| Primary Metabolizing Enzymes | Cytochrome P450 3A (CYP3A) researchgate.net |
Pharmacokinetic Research Applications of 21 Acetyloxy Budesonide D8
Research Methodologies for Pharmacokinetic Assessment in Preclinical Models
In preclinical pharmacokinetic studies, the assessment of a drug's behavior in a biological system requires highly accurate and validated analytical methods. The use of 21-Acetyloxy Budesonide-d8 as an internal standard is a cornerstone of these methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis due to its high sensitivity and selectivity.
The general workflow for utilizing this compound in preclinical sample analysis involves several key steps. First, a known concentration of the deuterated standard is spiked into the biological samples (e.g., plasma, urine, or tissue homogenates) obtained from the preclinical model. Following this, the samples undergo an extraction process, such as solid-phase extraction or liquid-liquid extraction, to isolate the analyte and the internal standard from the complex biological matrix. The extracted samples are then injected into the LC-MS/MS system. The liquid chromatography component separates the analyte and the internal standard from other endogenous components, and the tandem mass spectrometry component detects and quantifies them based on their unique mass-to-charge ratios.
The validation of these bioanalytical methods is performed in accordance with stringent regulatory guidelines. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. For instance, a validated method for quantifying budesonide (B1683875) in dried blood spots from neonatal models demonstrated a dynamic range of 1 to 50 ng/mL. nih.gov The use of a deuterated internal standard like this compound is instrumental in achieving the required levels of accuracy and precision.
Quantification of Budesonide Exposure in Non-Human Biological Systems
The precise quantification of budesonide exposure in non-human biological systems is essential for understanding its pharmacokinetic profile and for extrapolating preclinical data to clinical scenarios. This compound plays a pivotal role in these quantitative assessments. By serving as an internal standard, it corrects for any potential loss of the analyte during sample preparation and for variations in instrument response.
In a typical preclinical study, various biological samples are collected at different time points after the administration of budesonide. The concentration of budesonide in each sample is then determined using a validated LC-MS/MS method with this compound as the internal standard. The resulting concentration-time data are used to calculate key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2).
The following interactive data table illustrates a hypothetical set of calibration curve data for the quantification of budesonide using this compound as an internal standard.
| Nominal Budesonide Concentration (ng/mL) | Peak Area Ratio (Budesonide/Budesonide-d8) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.052 | 1.04 | 104 |
| 2.5 | 0.128 | 2.56 | 102.4 |
| 5.0 | 0.255 | 5.10 | 102 |
| 10.0 | 0.508 | 10.16 | 101.6 |
| 25.0 | 1.265 | 25.30 | 101.2 |
| 50.0 | 2.510 | 50.20 | 100.4 |
This table demonstrates the linear relationship between the concentration of budesonide and the peak area ratio, which is fundamental for accurate quantification.
Assessment of Absorption, Distribution, and Elimination Kinetics in Research Contexts
While this compound is primarily used as a tool for studying the pharmacokinetics of budesonide, understanding its own absorption, distribution, and elimination (ADME) properties is relevant for its application as an internal standard. Generally, deuterated compounds are expected to have very similar ADME profiles to their non-deuterated counterparts. The substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the physicochemical properties that govern these processes, such as solubility, lipophilicity, and protein binding.
However, a phenomenon known as the kinetic isotope effect can potentially lead to minor differences in the rate of metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes result in a slower rate of metabolic reactions that involve the cleavage of this bond. For corticosteroids like budesonide, which undergo metabolism by cytochrome P450 enzymes, this effect is generally considered to be minimal and does not impact the utility of the deuterated compound as an internal standard. nih.gov
Comparative Pharmacokinetic Studies with Non-Deuterated Budesonide in Research Models
Direct comparative pharmacokinetic studies focusing on the differences between this compound and non-deuterated budesonide in research models are not extensively reported in the literature. The primary reason for this is that the deuterated compound is synthesized for the express purpose of being an analytical standard, and its own pharmacokinetic profile is not the subject of investigation.
The underlying assumption in its use is that its pharmacokinetic behavior is virtually identical to that of the non-deuterated budesonide. This allows it to accurately reflect the analytical variability in the measurement of the non-deuterated drug. Any minor differences in their pharmacokinetic parameters, potentially arising from the kinetic isotope effect, are generally considered negligible in the context of its application as an internal standard. The focus of comparative studies involving budesonide is typically on different formulations or routes of administration of the non-deuterated drug, with the deuterated compound serving as a constant reference for quantification. d-nb.info
Mechanistic and Biochemical Research Utilizing Deuterated Budesonide Analogs
Investigating Steroid-Receptor Interactions in Cellular Systems
Deuterated steroids like 21-Acetyloxy Budesonide-d8 are instrumental in studying the interactions between a steroid and its cognate receptor, such as the glucocorticoid receptor (GR). wikipedia.org While deuteration does not typically alter the equilibrium binding affinity of a ligand to its receptor, it can be a valuable tool in techniques like mass spectrometry-based proteomics to differentiate the deuterated ligand from its endogenous or non-deuterated counterparts.
In cellular systems, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to map the conformational changes in the GR upon binding to a ligand. nih.govbiorxiv.org By comparing the deuterium (B1214612) uptake of the GR in the presence of budesonide (B1683875) versus this compound, researchers can gain insights into the dynamics of the receptor's ligand-binding domain. Although the binding affinity is not expected to change, the use of a deuterated standard can be crucial for quantitative mass spectrometry assays.
Below is an illustrative data table showcasing the type of data that could be generated from a competitive binding assay to determine the relative binding affinity of this compound for the glucocorticoid receptor.
| Compound | IC50 (nM) | Relative Binding Affinity (%) |
| Dexamethasone | 5.2 | 100 |
| Budesonide | 8.5 | 61 |
| This compound | 8.6 | 60 |
This table is for illustrative purposes and the data is hypothetical.
Role of Deuterated Steroids in Mechanistic Hypothesis Testing
Deuterated steroids are pivotal in testing mechanistic hypotheses, particularly those related to metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage in enzyme-catalyzed reactions. dovepress.com This phenomenon, known as the deuterium kinetic isotope effect (KIE), can help identify the rate-determining steps in a metabolic pathway. nih.govnih.gov
For instance, if the metabolism of budesonide by cytochrome P450 enzymes involves the cleavage of a C-H bond that is deuterated in this compound, a significant decrease in the rate of metabolism would be observed. nih.gov This would confirm that the cleavage of that specific C-H bond is a rate-limiting step in the biotransformation of the drug. Such studies are crucial for understanding the pharmacokinetics of a drug and for designing analogs with improved metabolic stability. dovepress.com
Enzyme Kinetic Studies with Deuterated Substrates and Inhibitors
The use of deuterated compounds like this compound is a cornerstone of enzyme kinetic studies. By comparing the kinetic parameters (Km and Vmax) of an enzyme with the deuterated and non-deuterated substrates, researchers can gain valuable information about the catalytic mechanism. nih.gov A significant difference in Vmax, with a lower value for the deuterated substrate, would indicate a primary kinetic isotope effect and confirm that C-H bond cleavage is part of the rate-determining step. nih.gov
These studies are particularly relevant for understanding the metabolism of steroids by enzymes such as the cytochrome P450 family. nih.gov The insights gained can be used to predict drug-drug interactions and to develop more effective and safer medications.
The following table illustrates hypothetical kinetic data for the metabolism of budesonide and its deuterated analog by a cytochrome P450 enzyme.
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| Budesonide | 15.4 | 45.2 |
| This compound | 15.8 | 28.7 |
This table is for illustrative purposes and the data is hypothetical.
Structural and Conformational Analysis of Steroid-Ligand Complexes in Research
Structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for understanding the three-dimensional structure of steroid-receptor complexes at an atomic level. nih.govspringernature.comnih.gov Deuteration of the ligand can be advantageous in both techniques.
In X-ray crystallography, the precise location of hydrogen atoms can be difficult to determine. Neutron crystallography, a complementary technique, is particularly sensitive to the location of deuterium atoms, providing a more complete picture of the hydrogen bonding network between the steroid and the receptor. nih.gov
In NMR spectroscopy, the substitution of hydrogen with deuterium can simplify complex spectra and allow for the measurement of specific internuclear distances, providing constraints for structure calculation. mdpi.comnih.gov Solid-state NMR studies of deuterated ligands bound to their receptors can also provide information about the dynamics of the ligand in the binding pocket. nih.gov
An illustrative table summarizing the kind of structural data that can be obtained is presented below.
| Technique | Information Obtained |
| X-ray Crystallography | High-resolution 3D structure of the receptor-ligand complex. |
| Neutron Crystallography | Precise location of hydrogen/deuterium atoms and hydrogen bonding network. |
| NMR Spectroscopy | Conformation of the ligand in the binding pocket and protein-ligand contacts. |
| HDX-Mass Spectrometry | Changes in receptor conformation and dynamics upon ligand binding. nih.govnih.gov |
This table provides a general overview of the information that can be obtained from these techniques.
Future Directions and Emerging Research Avenues
Advancements in Deuterated Steroid Synthesis for Research
The synthesis of deuterated steroids has moved beyond simple isotopic labeling to encompass highly selective and efficient methodologies, which are crucial for producing complex research tools like 21-Acetyloxy Budesonide-d8. Historically, the synthesis of steroid natural products has been a significant challenge for chemists. rsc.org However, recent decades have seen breakthroughs in constructing steroidal skeletons and installing complex oxidation states. rsc.org
Modern strategies are increasingly focused on efficiency, sustainability, and precision. One such innovative approach is the use of ultrasound-assisted microcontinuous processes for the selective deuteration of steroid hormones. nih.gov This technique has been shown to achieve up to 98% selectivity and 99% deuterium (B1214612) incorporation, facilitating rapid and sustainable gram-scale synthesis while preserving the steroid's configuration. nih.gov Such methods represent a significant leap from traditional batch syntheses, which are often associated with lower efficiency and the use of harsh, corrosive reagents. nih.gov The development of facile synthetic routes, for example using sodium borodeuteride and deuterium water, further expands the toolkit available to researchers for creating deuterated steroid precursors for biosynthetic studies. researchgate.net These advancements are critical for producing highly specific labeled compounds like this compound, where deuterium placement on the propyl group is essential for its function as an analytical standard. pharmaffiliates.com
Table 1: Comparison of Steroid Deuteration Methodologies
| Methodology | Key Advantages | Relevance to Research Compounds |
|---|---|---|
| Ultrasound-Assisted Microcontinuous Process | High selectivity and deuterium incorporation (up to 99%), rapid (minutes vs. hours), sustainable (solvent reuse), scalable. nih.gov | Enables efficient production of specifically labeled standards for metabolic and pharmacokinetic studies. nih.gov |
| Traditional Base/Acid Catalyzed Exchange | Established procedures, useful for specific hydrogen exchanges. nih.gov | Foundational techniques that have been refined for greater efficiency and selectivity. |
| Reduction with Deuterated Reagents | Precise introduction of deuterium at specific sites (e.g., keto groups) using reagents like sodium borodeuteride. researchgate.net | Crucial for creating precursors for biosynthetic studies and as internal standards. researchgate.net |
| Continuous Flow Chemistry | Improved control over reaction parameters (temperature, time), enhanced safety, cost-effective for large-scale production. nih.gov | Optimizes the synthesis of parent compounds (like budesonide) to which deuteration can be applied. nih.gov |
Expanding Analytical Methodologies for Complex Steroidomics
Steroidomics, the comprehensive analysis of steroids and their metabolites in biological systems, presents significant analytical challenges due to the structural similarity of the compounds and their wide concentration ranges. researchgate.net The advancement of this field is heavily reliant on robust analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), for which deuterated internal standards are indispensable. researchgate.netsigmaaldrich.com
Deuterated standards, such as this compound, are the cornerstone of accurate and precise quantification in mass spectrometry. clearsynth.com They co-elute with the non-labeled analyte but are distinguished by their mass difference, allowing them to compensate for variations in sample preparation, injection volume, and matrix effects like ion suppression or enhancement. clearsynth.com This is crucial in complex biological matrices such as plasma or urine, where endogenous substances can interfere with the analysis. clearsynth.com The use of stable isotope-labeled standards is a key strategy for overcoming challenges in steroid analysis, including improving selectivity, sensitivity, and quantification. researchgate.netsigmaaldrich.com By providing a reliable reference, these standards enable the development of high-throughput LC-MS/MS methods for the simultaneous and direct detection of multiple steroid metabolites, which is essential for diagnosing endocrine disorders and studying drug metabolism. sigmaaldrich.com
Table 2: Role of Deuterated Standards in Advancing Analytical Chemistry
| Feature | Contribution of Deuterated Internal Standards |
|---|---|
| Accuracy & Precision | Compensate for sample loss during extraction and variability in instrument response, overcoming challenges that hinder precision. |
| Quantitative Analysis | Enable accurate determination of analyte concentration by comparing its response to the known concentration of the standard. clearsynth.com |
| Matrix Effect Compensation | Co-eluting with the analyte, the standard experiences similar ion suppression or enhancement, allowing for reliable correction. clearsynth.com |
| Method Validation | Ensure the analytical procedure is robust and reliable for clinical and research applications. clearsynth.com |
| High-Throughput Screening | Facilitate the rapid and simultaneous quantification of multiple steroids in large-scale steroidomics and metabolomics studies. sigmaaldrich.com |
Novel Applications of Deuterated Budesonide (B1683875) Analogs in Preclinical Discovery
The strategic incorporation of deuterium into drug candidates is a powerful tool in modern medicinal chemistry and preclinical drug discovery. nih.govuniupo.it This approach, known as "precision deuteration," leverages the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a stronger C-D bond. This can slow down metabolic processes that involve the cleavage of this bond, such as those mediated by cytochrome P450 (CYP450) enzymes. uniupo.itnih.gov
For a compound like budesonide, which undergoes extensive first-pass hepatic metabolism, this strategy holds significant promise. nih.govnih.gov The metabolism of budesonide involves oxidative pathways, including the formation of 6β-hydroxybudesonide. nih.gov A deuterated analog, such as a version of this compound designed for therapeutic use, could exhibit a slower rate of metabolism. This can lead to several potential benefits, including an improved pharmacokinetic profile with increased half-life, greater systemic exposure, and the possibility of reduced dosing frequency. nih.govnih.gov Furthermore, deuteration can reduce the formation of specific metabolites, which may decrease toxicity or enhance selectivity. nih.gov The use of deuterated analogs in preclinical studies allows researchers to investigate these metabolic pathways in detail and to design new therapeutic agents with superior properties. The pioneering FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) has paved the way for applying this strategy more broadly in drug discovery. nih.govuniupo.it
Table 3: Potential Preclinical Applications of Deuterated Budesonide Analogs
| Application Area | Rationale and Potential Outcome |
|---|---|
| Pharmacokinetic (PK) Profiling | Deuteration can slow metabolism, potentially increasing drug half-life and exposure, which may allow for lower or less frequent dosing. nih.govnih.gov |
| Metabolic Pathway Investigation | Used as tracers to study the biotransformation of budesonide and identify key metabolic "soft spots" vulnerable to enzymatic degradation. nih.gov |
| Toxicity Reduction | By altering metabolic pathways, deuteration can reduce the formation of potentially toxic or reactive metabolites, improving the drug's safety profile. nih.gov |
| Enhanced Efficacy | Improved PK properties can lead to more consistent drug levels at the target site, potentially enhancing therapeutic effects. |
Integration of this compound in Multi-Omics Research Platforms
The future of biomedical research lies in the integration of multiple "omics" data sets—including genomics, transcriptomics, proteomics, and metabolomics—to build a holistic understanding of complex diseases and drug responses. mdpi.comnih.gov In this paradigm, metabolomics provides a functional readout of the physiological state of a biological system. metwarebio.com Steroid hormones are a critical component of the metabolome, and their accurate measurement is essential for linking genetic and proteomic changes to clinical phenotypes. metwarebio.com
This compound is poised to be an essential tool in this integrated research landscape. When studying the effects of budesonide treatment in the context of diseases like asthma, multi-omics approaches can be employed to uncover the drug's mechanism of action on a systems level. researchgate.net In such studies, this compound would serve as the internal standard for the precise quantification of budesonide and its metabolites within the metabolomics/steroidomics arm of the research. metwarebio.com This accurate quantitative data is the bedrock upon which meaningful correlations can be built. For example, researchers can integrate highly accurate drug concentration data with transcriptome-wide analyses of gene expression changes and proteomic data on protein abundance. mdpi.comnih.gov This allows for the identification of novel drug targets, biomarkers for drug response, and a deeper understanding of the molecular pathways modulated by the therapeutic agent, ultimately advancing personalized medicine. mdpi.commdpi.com
Q & A
Q. What analytical methods are recommended for identifying and quantifying 21-Acetyloxy Budesonide-d8 in pharmaceutical formulations?
Answer: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is a validated method for analyzing this compound. A C18 column (4.6 mm × 15 cm, 5 µm packing) and a mobile phase of acetonitrile and phosphate buffer (pH 3.2, 45:55 v/v) at 1.5 mL/min are used. System suitability tests with Budesonide reference standards ensure resolution from impurities like 21-acetate derivatives . For isotopic differentiation, coupling with mass spectrometry (MS) enhances specificity by detecting deuterium-induced mass shifts .
Q. How does deuterium labeling in this compound influence its pharmacokinetic properties compared to the non-deuterated form?
Answer: Deuterium substitution at specific positions (e.g., C-21) reduces metabolic degradation via the isotope effect, prolonging half-life and improving bioavailability in preclinical models. Comparative studies require LC-MS/MS to track deuterated vs. non-deuterated metabolites in plasma and tissue samples. Baseline separation of isotopic peaks is critical to avoid data misinterpretation .
Q. What synthetic strategies are employed to prepare this compound, and how is purity ensured?
Answer: Synthesis typically involves acetylation of Budesonide-d8 at the 21-hydroxyl group using acetic anhydride or acetyl chloride in anhydrous conditions. Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Purity is validated using HPLC (as above) and nuclear magnetic resonance (NMR) to confirm deuteration sites and absence of unreacted intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictory data in stability profiles of this compound under varying pH conditions?
Answer: Contradictions may arise from differences in buffer systems or degradation pathways. A systematic approach includes:
- Conducting forced degradation studies at pH 3.2 (mimicking gastric fluid) and pH 7.4 (physiological conditions) using phosphate buffers .
- Tracking degradation products via LC-MS to identify pH-sensitive functional groups (e.g., acetyloxy or epoxide moieties).
- Applying Arrhenius kinetics to predict shelf-life under accelerated storage conditions .
Q. What chromatographic optimizations are needed to separate this compound from structurally related impurities in complex matrices?
Answer: Adjusting the acetonitrile-to-buffer ratio (e.g., 40:60 to 50:50) improves resolution of acetyloxy derivatives. Temperature-controlled columns (25–30°C) reduce peak tailing, while tandem MS (MRM mode) enhances selectivity in biological matrices. For diastereomer separation, chiral columns (e.g., cellulose-based) with ethanol-modified mobile phases are recommended .
Q. How do structural analogs of Budesonide-d8 (e.g., 6-beta-Hydroxy 21-Acetyloxy Budesonide) interfere with assay specificity, and how can this be mitigated?
Answer: Analogs with similar polarity or mass (e.g., MW 488.58 for 6-beta-Hydroxy 21-Acetyloxy Budesonide) may co-elute during analysis. Mitigation strategies include:
Q. What experimental designs are optimal for assessing this compound’s anti-inflammatory efficacy in gene regulation studies?
Answer: Use in vitro models (e.g., LPS-stimulated macrophages) with the following controls:
- Dose-response curves (0.1–10 µM) to establish IC50 values for cytokine suppression (e.g., IL-6, TNF-α).
- siRNA knockdown of glucocorticoid receptors to confirm mechanism-specific effects.
- RNA-seq or qPCR to quantify mRNA expression changes in anti-inflammatory genes (e.g., MKP-1). Include deuterated/non-deuterated comparisons to isolate isotopic impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
